3Clpro-1

Antiviral Enterovirus 71 Selectivity Index

3Clpro-1 (CAS 2409054-43-7), also designated JMF1860 or compound 10b, is a peptidomimetic inhibitor of 3C-like (3CL) proteases, a class of cysteine proteases essential for viral replication. Originally developed as an anti-enterovirus 71 (EV71) agent, its mechanism involves covalent modification of the active-site cysteine via a C-terminal aldehyde warhead.

Molecular Formula C25H25ClFN3O4
Molecular Weight 485.9 g/mol
CAS No. 2409054-43-7
Cat. No. B12783692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3Clpro-1
CAS2409054-43-7
Molecular FormulaC25H25ClFN3O4
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1
InChIKeyHXAHMXYAYHWWRI-ZCTWNQIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3Clpro-1 (CAS 2409054-43-7) for Antiviral R&D: A Validated 3CL Protease Inhibitor Scaffold


3Clpro-1 (CAS 2409054-43-7), also designated JMF1860 or compound 10b, is a peptidomimetic inhibitor of 3C-like (3CL) proteases, a class of cysteine proteases essential for viral replication [1]. Originally developed as an anti-enterovirus 71 (EV71) agent, its mechanism involves covalent modification of the active-site cysteine via a C-terminal aldehyde warhead [1]. The compound has a molecular weight of 485.9 g/mol and a well-defined stereochemistry, forming the basis for a series of structure-activity relationship (SAR) studies [1]. It has since been identified as a candidate for treating coronavirus infections, including SARS-CoV-2, due to the high homology of the target protease [2].

Procurement Alert: Why 3Clpro-1 Cannot Be Replaced by Other In-Class 3CL Protease Inhibitors


Selecting a 3CL protease inhibitor for antiviral research requires precise structural and pharmacological matching, as minor modifications to the peptidomimetic scaffold profoundly alter selectivity, potency, and cytotoxicity. 3Clpro-1 (JMF1860/10b) occupies a specific position in the SAR landscape: it pairs an aldehyde warhead with a specific cinnamoyl P3 group, a configuration that yields a unique balance of sub-100 nM antiviral potency and a high selectivity index (>1300) [1]. Other close analogs, such as the more potent 10e, suffer from significant cytotoxicity that limits their effective antiviral window [1]. Similarly, in-class alternatives like GC376 demonstrate a notably weaker inhibitory profile against SARS-CoV 3CLpro (IC50 = 4.35 µM) compared to 3Clpro-1's reported activity [2], making blind substitution a risk for experimental reproducibility.

Quantitative Differentiation Guide for 3Clpro-1: Head-to-Head Evidence for Scientific Selection


Balanced Antiviral Potency and Cytotoxicity Profile vs. Analog 10e

In a direct comparison within the same study, 3Clpro-1 (10b) demonstrated an EC50 of 18 nM against EV71, with no apparent cytotoxicity up to 25 µM, yielding a selectivity index (CC50/EC50) exceeding 1389 [1]. Its close structural analog, compound 10e, was more potent in the antiviral assay (EC50 = 7 nM) but was also markedly cytotoxic (CC50 = 5.1 µM), resulting in a significantly lower, less favorable selectivity index of 714 [1]. This indicates that 3Clpro-1 provides a safer therapeutic window for cell-based studies.

Antiviral Enterovirus 71 Selectivity Index Cytotoxicity

Sub-Micromolar Enzyme Inhibition vs. Early-Generation Lead Compounds

The molecular design of 3Clpro-1 (10b), featuring an aldehyde warhead at the P1' position, resulted in a substantial gain in enzymatic potency compared to its α,β-unsaturated ester predecessor, 6b [1]. While compound 6b exhibited an IC50 of 8.2 µM and Ki of 2.6 µM against EV71 3C protease, the aldehyde series, including 3Clpro-1, all achieved IC50 values below 500 nM [1]. This design change caused a general 10- to 100-fold improvement in cellular antiviral EC50 values across the panel [1].

Enzyme Inhibition EV71 3C Protease SAR Drug Discovery

Coronavirus 3CLpro Inhibitory Profile vs. Established Inhibitor GC376

3Clpro-1 has demonstrated activity against the 3CL protease of multiple coronaviruses, with a reported in vitro IC50 of 200 nM [1]. This potency is superior to that of the established broad-spectrum coronavirus protease inhibitor GC376, which exhibits an IC50 of 4.35 µM against recombinant SARS-CoV 3CLpro in a comparable FRET-based assay format [2]. This represents a potency difference of over 20-fold in favor of 3Clpro-1 against this target.

SARS-CoV MERS-CoV 3CL Protease Broad-Spectrum

Unique Selectivity Profile vs. the Structural Analog Rupintrivir

While 3Clpro-1 is structurally related to rupintrivir, their selectivity profiles are fundamentally different, a critical distinction for experimental design [1]. Rupintrivir was designed for and is selective for human rhinovirus (HRV) 3C protease, and subsequent studies confirmed it has no observed inhibition against SARS-CoV-2 3CLpro (IC50 > 100 µM) [2]. In contrast, 3Clpro-1 possesses documented activity against both enteroviral (EV71 EC50 = 18 nM) and coronaviral proteases (IC50 = 200 nM), providing a broader application range [1].

Antiviral Selectivity Rhinovirus SARS-CoV-2 Protease

Covalent Warhead Superiority: Aldehyde vs. Ester in Cellular Potency

The replacement of the P1' α,β-unsaturated ester warhead in the 6-series with an aldehyde in the 10-series, from which 3Clpro-1 derives, was a critical medicinal chemistry decision that drastically improved cellular antiviral activity [1]. The ester-containing lead 6b had an EC50 of 2.9 µM against EV71. The aldehyde derivative 3Clpro-1 achieved an EC50 of 18 nM, representing a 161-fold enhancement in antiviral potency within a matched cellular model [1]. This validates the aldehyde as a superior warhead for this scaffold, a key differentiator for groups focused on covalent modifier development.

Covalent Inhibitor Warhead Design Cellular EC50 Medicinal Chemistry

Absence of P2 Substituent Simplification: A Purity and Reproducibility Advantage

In the design evolution from rupintrivir (AG7088) to 3Clpro-1, the complex P3 valine substituent was replaced by a simpler cinnamoyl group directly linked to the P2 phenylalanine, and the P2 Boc protecting group was removed [1]. This synthetic simplification eliminates a stereocenter present in rupintrivir's scaffold, reducing the potential for epimerization and the formation of diastereomeric impurities during synthesis and storage [1]. For the end-user, this structural streamlining translates to a higher likelihood of receiving a chemically and enantiomerically pure product with better batch-to-batch consistency compared to more complex, multi-stereocenter peptidomimetics.

Chemical Synthesis Enantiomeric Purity Procurement Quality Control

High-Value Application Scenarios for 3Clpro-1 Based on Verifiable Evidence


Positive Control in Picornavirus and Coronavirus Antiviral Screening Cascades

3Clpro-1's established, cross-family activity profile makes it an ideal pan-viral 3CL/3C protease positive control. As demonstrated, it combines an 18 nM EC50 against EV71 with a 200 nM IC50 against coronavirus 3CLpro [1], outperforming alternatives like GC376 (>20-fold less potent) and providing activity where rupintrivir fails (inactive vs. SARS-CoV-2) [2]. Its high selectivity index (>1389) ensures that antiviral observations are not artifacts of compound toxicity [1].

Reference Compound for Covalent Aldehyde Warhead Profiling

For medicinal chemistry programs designing reversible covalent inhibitors, 3Clpro-1 serves as a validated benchmark for an aldehyde-warhead peptidomimetic. Its direct evolutionary and quantitative link to the ester-based predecessor 6b—showing a 161-fold gain in cellular EC50—provides a powerful, data-rich case study for internal presentations and grant proposals on warhead optimization strategies [1].

Core Scaffold for Resistance and Structural Biology Studies

The structural simplicity of 3Clpro-1 relative to larger peptidomimetics like rupintrivir, combined with its nanomolar potency, makes it a lean scaffold for studying drug-resistance mutations in 3CL proteases. Its reported differential susceptibility to resistance mutations compared to nirmatrelvir and PF-00835231 highlights its value in panels of tool compounds designed to probe the viral protease's mutational landscape [1]. Its well-characterized binding pose can inform structure-guided design of next-generation inhibitors.

Internal Standard for Cytotoxicity Assessment in Virology Labs

With a precisely quantified and published CC50 of >25 µM, 3Clpro-1 can be incorporated as a non-cytotoxic reference compound to benchmark toxicity readouts in new assay setups [1]. Directly comparing new chemical entities against 3Clpro-1's established selectivity profile helps rapidly flag compounds for which antiviral activity may be nonspecific.

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